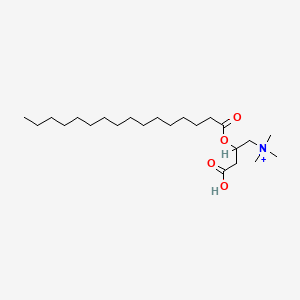
palmitoyl carnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitoyl carnitine: is an ester derivative of carnitine, specifically formed by the esterification of palmitic acid with carnitine. This compound plays a crucial role in the metabolism of fatty acids, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is essential for energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Palmitoyl carnitine is synthesized through the enzymatic reaction of palmitoyl-CoA with carnitine. This reaction is catalyzed by the enzyme carnitine O-palmitoyltransferase, which is located in the mitochondrial outer membrane . The reaction conditions typically involve the presence of the enzyme and substrates in an aqueous medium at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound involves the large-scale enzymatic synthesis using recombinant enzymes to ensure high yield and purity. The process includes the fermentation of microorganisms engineered to overexpress carnitine O-palmitoyltransferase, followed by extraction and purification of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Palmitoyl carnitine undergoes several types of chemical reactions, including:
Oxidation: In the mitochondria, this compound is oxidized through β-oxidation to produce acetyl-CoA, NADH, and FADH2.
Hydrolysis: this compound can be hydrolyzed back to palmitic acid and carnitine by the action of carnitine palmitoyltransferase.
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen, NAD+, and FAD as co-factors.
Hydrolysis: Requires water and the enzyme carnitine palmitoyltransferase.
Major Products:
Oxidation: Acetyl-CoA, NADH, and FADH2.
Hydrolysis: Palmitic acid and carnitine.
Applications De Recherche Scientifique
Chemistry: Palmitoyl carnitine is used as a model compound to study the transport and metabolism of long-chain fatty acids in biochemical research .
Biology: In cellular biology, this compound is used to investigate the mechanisms of fatty acid transport and oxidation within mitochondria .
Medicine: this compound has potential therapeutic applications in the treatment of metabolic disorders, such as fatty acid oxidation disorders and certain types of cardiomyopathies . It is also being explored for its role in cancer therapy, particularly in targeting tumor metabolism .
Industry: In the pharmaceutical industry, this compound is used in the formulation of drugs aimed at improving mitochondrial function and energy metabolism .
Mécanisme D'action
Palmitoyl carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with the carnitine palmitoyltransferase system, which includes carnitine palmitoyltransferase I and II, and the carnitine-acylcarnitine translocase . This system ensures the efficient transfer of fatty acids across the mitochondrial membranes, enabling their subsequent oxidation and energy production .
Comparaison Avec Des Composés Similaires
Acetyl carnitine: Another ester derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.
Butyryl carnitine: Similar to palmitoyl carnitine but with a shorter fatty acid chain.
Octanoyl carnitine: Involved in the transport of medium-chain fatty acids.
Uniqueness: this compound is unique due to its role in the transport and metabolism of long-chain fatty acids, which are crucial for energy production in cells. Its specific interaction with the carnitine palmitoyltransferase system distinguishes it from other carnitine derivatives .
Propriétés
Numéro CAS |
7085-35-0 |
|---|---|
Formule moléculaire |
C23H46NO4+ |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/p+1 |
Clé InChI |
XOMRRQXKHMYMOC-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Synonymes |
Hexadecanoylcarnitine Palmitoylcarnitine Palmitylcarnitine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















